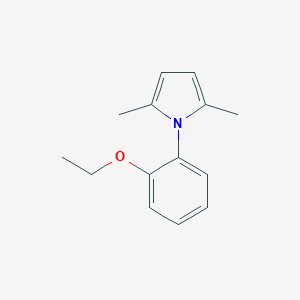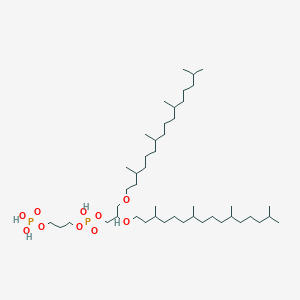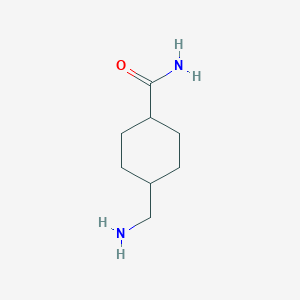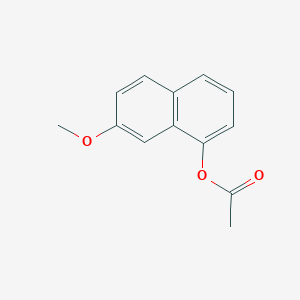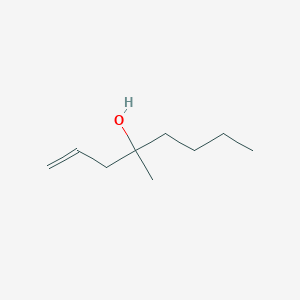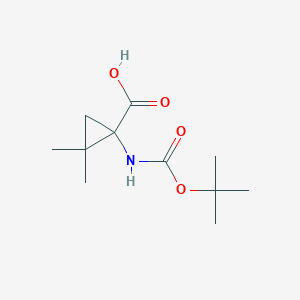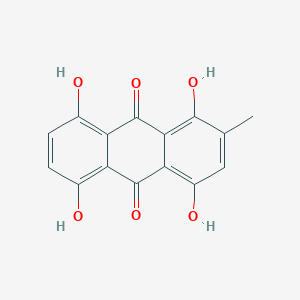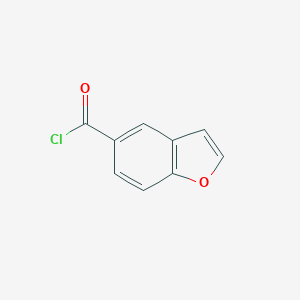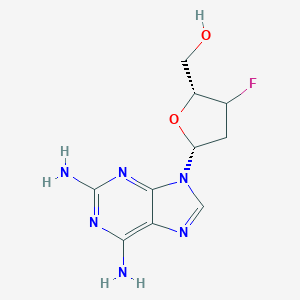
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' is a synthetic analog of adenosine that has been extensively studied for its potential therapeutic applications. Adenosine is a naturally occurring nucleoside that plays a critical role in cellular metabolism and signaling. The synthetic analog, adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' has been shown to have unique properties that make it a promising candidate for a variety of scientific research applications.
Mécanisme D'action
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' acts as an agonist for the adenosine receptor, which is a G protein-coupled receptor that is involved in various cellular processes. Activation of the adenosine receptor by adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' leads to the activation of various signaling pathways that result in the observed biological effects.
Effets Biochimiques Et Physiologiques
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' has been shown to have various biochemical and physiological effects. These include the inhibition of cell growth, induction of apoptosis, modulation of neurotransmitter release, and regulation of blood flow. These effects are mediated through the activation of the adenosine receptor and subsequent activation of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' has several advantages for use in lab experiments. These include its high potency, specificity, and selectivity for the adenosine receptor. However, its limitations include its relatively high cost, the need for specialized equipment and reagents for its synthesis, and the need for careful handling due to its potential toxicity.
Orientations Futures
There are several future directions for the study of adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-'. These include the development of new synthetic methods for its production, the identification of new therapeutic applications, and the exploration of its potential use in combination with other drugs or therapies. Additionally, further studies are needed to fully elucidate its mechanism of action and to determine its potential side effects. Overall, adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' is a promising candidate for a variety of scientific research applications and warrants further investigation.
Méthodes De Synthèse
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' is synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The synthesis usually starts with the conversion of ribose to an intermediate that can be further modified to produce the final product. The final step involves the addition of a fluorine atom to the ribose ring to produce the 3'-fluoro-derivative of adenosine.
Applications De Recherche Scientifique
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular research. In cancer research, adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been studied for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. In cardiovascular research, it has been studied for its potential use in the treatment of heart disease.
Propriétés
Numéro CAS |
114753-53-6 |
|---|---|
Nom du produit |
Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro- |
Formule moléculaire |
C10H13FN6O2 |
Poids moléculaire |
268.25 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13FN6O2/c11-4-1-6(19-5(4)2-18)17-3-14-7-8(12)15-10(13)16-9(7)17/h3-6,18H,1-2H2,(H4,12,13,15,16)/t4-,5+,6+/m0/s1 |
Clé InChI |
VWQYIIIPRYCMSY-KVQBGUIXSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)F |
SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)F |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)F |
Synonymes |
3'-fluoro-2,6-diaminopurine-2',3'-dideoxyriboside 3'-fluoro-2-amino-2',3'-dideoxyadenosine FddDAPR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



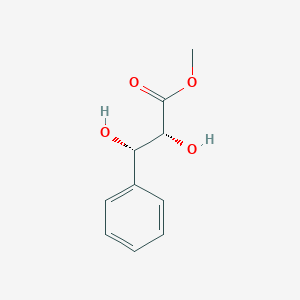
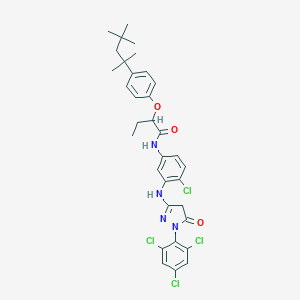
![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)
